molecular formula C24H24ClN3O4S2 B2993046 N-[4-[2-(4-chlorophenyl)sulfonyl-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide CAS No. 851781-83-4

N-[4-[2-(4-chlorophenyl)sulfonyl-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide

Cat. No.: B2993046
CAS No.: 851781-83-4
M. Wt: 518.04
InChI Key: CWOFVGVVJOZESM-UHFFFAOYSA-N
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Description

Physical and Chemical Properties Analysis

The compound has a density of 1.5±0.1 g/cm3, a molar refractivity of 81.8±0.4 cm3, and a molar volume of 223.6±3.0 cm3 . It has 5 H bond acceptors, 2 H bond donors, and 4 freely rotating bonds .

Scientific Research Applications

Antitumor Activity

The compound exhibits significant antitumor activity. It shows promise as a lead compound for developing novel anticancer agents, particularly due to its tumor selectivity and potency selectivity expression values. Studies have shown that similar sulfonamide compounds effectively inhibit human carbonic anhydrase (CA) IX and XII, which are crucial in the development of antitumor agents (Gul et al., 2016). Additionally, derivatives of this compound have displayed potent in vitro antitumor effects against a variety of tumor cell lines (Rostom, 2006).

Enzyme Inhibition

Compounds similar to N-[4-[2-(4-chlorophenyl)sulfonyl-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide have shown to inhibit key enzymes. They have been effective against human carbonic anhydrase isoenzymes (hCA I and hCA II) and acetylcholinesterase (AChE) enzyme, indicating potential for therapeutic applications in diseases where these enzymes are implicated (Ozmen Ozgun et al., 2019).

Synthesis and Structural Analysis

The compound and its derivatives have been synthesized and structurally analyzed using various techniques like X-ray crystallography and NMR spectroscopy. These studies have provided insights into the molecular structure, aiding in the understanding of their biological activities and potential modifications for enhanced efficacy (Al-Hourani et al., 2015).

Molecular Docking Studies

Molecular docking studies have been conducted to understand the orientation and interaction of these compounds within the active sites of target enzymes. This is crucial for the development of effective enzyme inhibitors and helps in predicting the bioactivity of these compounds (Fahim & Shalaby, 2019).

Potential as Multi-Target Agents

These compounds have been evaluated for their potential as multi-target agents, particularly for the inhibition of acetylcholinesterase and carbonic anhydrase I and II enzymes. Their ability to target multiple enzymes simultaneously can be advantageous in treating complex diseases (Yamali et al., 2020).

Properties

IUPAC Name

N-[4-[2-(4-chlorophenyl)sulfonyl-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClN3O4S2/c1-3-33(29,30)27-20-12-8-18(9-13-20)23-16-24(22-7-5-4-6-17(22)2)28(26-23)34(31,32)21-14-10-19(25)11-15-21/h4-15,24,27H,3,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWOFVGVVJOZESM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3C)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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